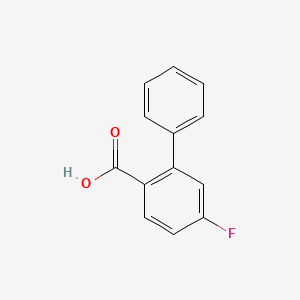

4-Fluoro-2-phenylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

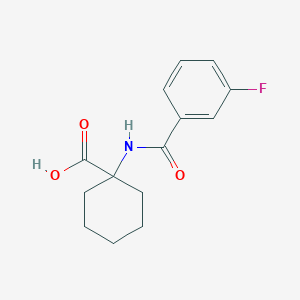

4-Fluoro-2-phenylbenzoic acid, also known as 4-fluorobenzoic acid, is a synthetic organic compound with the chemical formula C7H5FO2. It is a white crystalline solid that is soluble in water and other organic solvents. It has a wide range of applications in the pharmaceutical, medical, and industrial sectors. It is used as a building block for the synthesis of various pharmaceuticals and medical compounds, as a reagent for the synthesis of other organic compounds, and as an intermediate in the manufacture of other organic compounds.

Scientific Research Applications

Synthesis of Biologically Active Molecules

4-Fluoro-2-phenylbenzoic acid and its derivatives are used as pharmacophores in the synthesis of new biologically active molecules. They have been utilized in synthesizing thiadiazolotriazinones, showing promising antibacterial activities, indicating the compound's significance in drug discovery and pharmaceutical applications (Holla, Bhat, & Shetty, 2003).

Antitumor Properties

Compounds synthesized from fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic properties in vitro against human breast and lung cancer cell lines, demonstrating the potential of 4-Fluoro-2-phenylbenzoic acid derivatives in the development of new cancer treatments (Hutchinson et al., 2001).

Environmental and Material Science Applications

Degradation Studies

Research on the degradation of fluorobiphenyl by bacteria like Pseudomonas pseudoalcaligenes KF707 revealed the compound's role in environmental science, especially in studying the biodegradation pathways of fluorinated compounds (Murphy, Quirke, & Balogun, 2008).

Liquid Crystals and Optical Applications

The compound has been part of studies involving fluorinated liquid crystals like FLUORO1 and FLUORO2. It plays a significant role in understanding the photoresponsive behavior and UV stability of these materials, which are crucial for advancements in display technology and optical applications (Praveen & Ojha, 2012).

Advanced Material Synthesis

High Conductive Polymers

The compound is involved in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), enhancing its conductivity significantly. This has implications in the production of high-efficiency organic solar cells, indicating the compound's relevance in renewable energy and advanced material sciences (Tan et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-2-phenylbenzoic acid is the Bcl-2 protein . Bcl-2 is a protein family that regulates cell death (apoptosis), with members that can act as either pro-apoptotic or anti-apoptotic regulators .

Mode of Action

4-Fluoro-2-phenylbenzoic acid interacts with its target, Bcl-2, by binding to it . The binding affinity (K D value) of 4-Fluoro-2-phenylbenzoic acid to Bcl-2 is 400 μM . This interaction can potentially lead to the development of Bcl-2 selective anti-cancer agents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

properties

IUPAC Name |

4-fluoro-2-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBZMKZPQCAJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588074 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-phenylbenzoic acid | |

CAS RN |

2714-91-2 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)

![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)